4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide
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Overview
Description
4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring, a sulfonyl group, and a tetrahydrobenzo[c]isoxazole moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide include:
- 4-(pyrrolidin-1-yl)benzamide
- 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo7annulene-2-carboxylic acid
- Functionalized pyrrolo[3,4-b]pyridines
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-17(19-18-15-5-1-2-6-16(15)20-25-18)13-7-9-14(10-8-13)26(23,24)21-11-3-4-12-21/h7-10H,1-6,11-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLNGGHQZKEESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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